N-((2-methyl-1H-indol-5-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
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Description
N-((2-methyl-1H-indol-5-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a useful research compound. Its molecular formula is C18H20N4O and its molecular weight is 308.385. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as N-[(2-methyl-1H-indol-5-yl)methyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , playing a significant role in cell biology . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities . For instance, some indole derivatives have been reported to induce cell apoptosis, arrest cells in the G2/M phase, and inhibit polymerization of tubulin .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.
Result of Action
Some indole derivatives have been reported to induce cell apoptosis and inhibit polymerization of tubulin , suggesting potential cellular effects.
Action Environment
The biological activity of indole derivatives can be influenced by various factors, including the chemical environment and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-((2-methyl-1H-indol-5-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide are largely influenced by its indole nucleus. Indole derivatives are known to interact with various enzymes, proteins, and other biomolecules, playing a crucial role in cell biology
Cellular Effects
Indole derivatives have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . These activities suggest that this compound may influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. One study suggested that a similar compound induced cell apoptosis, arrested cells in the G2/M phase, and inhibited the polymerization of tubulin . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.
Properties
IUPAC Name |
N-[(2-methyl-1H-indol-5-yl)methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-11-6-14-7-12(2-4-15(14)22-11)9-19-18(23)13-3-5-16-17(8-13)21-10-20-16/h2,4,6-7,10,13,22H,3,5,8-9H2,1H3,(H,19,23)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCKXZYVPMVLKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3CCC4=C(C3)NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.